5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione
Description
The compound 5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione (CAS: 956783-34-9) is a structurally complex heterocyclic molecule with a molecular formula of C₂₄H₂₃N₃O₃ and a molar mass of 401.46 g/mol . Its core structure consists of an imidazolidine-2,4-dione (hydantoin) ring substituted at the 5-position with cyclopropyl and methyl groups. The 3-position is functionalized with a ketone-linked ethyl chain bearing a 1-methyl-2-phenylindole moiety.
Properties
Molecular Formula |
C24H23N3O3 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenylindol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C24H23N3O3/c1-24(16-12-13-16)22(29)27(23(30)25-24)14-19(28)20-17-10-6-7-11-18(17)26(2)21(20)15-8-4-3-5-9-15/h3-11,16H,12-14H2,1-2H3,(H,25,30) |
InChI Key |
TUVMLZMPSJOPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)C2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4)C5CC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the cyclopropyl and methyl groups. The final step involves the formation of the imidazolidine-2,4-dione ring. Common reagents used in these reactions include cyclopropyl bromide, methyl iodide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Hydantoin Derivatives
Hydantoin derivatives are widely studied for their diverse pharmacological properties. A structurally related compound, (5S)-3-cyclopropyl-5-isopropyl-imidazolidine-2,4-dione (CAS: 1867385-38-3), shares the hydantoin core but differs in substituents:
- 5-position : Isopropyl group (vs. cyclopropyl + methyl in the target compound).
- 3-position : Cyclopropyl group (vs. indole-oxoethyl chain in the target compound).
| Property | Target Compound | (5S)-3-cyclopropyl-5-isopropyl-imidazolidine-2,4-dione |
|---|---|---|
| Molecular Formula | C₂₄H₂₃N₃O₃ | C₉H₁₄N₂O₂ |
| Molar Mass (g/mol) | 401.46 | 182.22 |
| Key Substituents | Cyclopropyl, methyl, indole-oxoethyl | Cyclopropyl, isopropyl |
| Pharmacological Relevance | Not explicitly reported | Not explicitly reported |
The cyclopropyl group in both compounds may enhance metabolic stability by resisting oxidative degradation.
Indole-Containing Analogs
The indole moiety is a critical feature of the target compound. Analogous indole derivatives, such as 3-[(5-benzylidene-2-phenyl)-3,5-dihydro-4H-imidazol-4-one-3-(4-benzoylhydrazono)]-indole-2-ones, exhibit antimicrobial activity . Key differences include:
- Substituent Position: The target compound’s indole is substituted at the 3-position with a methyl group and at the 2-position with a phenyl group, whereas analogs in feature benzylidene and hydrazono groups.
Biological Activity
The compound 5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione is a member of the imidazolidine family, known for its diverse biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an imidazolidine core with cyclopropyl and indole substituents. The molecular formula is with a molecular weight of approximately 389.48 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Imidazolidine |
| Substituents | Cyclopropyl, methyl, phenyl, indole |
| Functional Groups | Ketone, amine |
Anticancer Activity
Research has indicated that imidazolidine derivatives exhibit notable anticancer properties. A study evaluating various imidazolidine compounds demonstrated that certain derivatives showed significant cytotoxic effects on cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The compound may share similar mechanisms due to its structural similarities with other bioactive imidazolidines.
The proposed mechanisms through which imidazolidine derivatives exert their effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to interfere with the cell cycle, leading to apoptosis in cancer cells.
- Synergistic Effects : When combined with traditional chemotherapeutics like doxorubicin, these compounds may enhance cytotoxicity and overcome drug resistance .
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells .
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Research on related pyrazole derivatives has shown promising antifungal activity, suggesting a potential for broader antimicrobial effects .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of various imidazolidine derivatives against breast cancer cell lines. The results indicated that compounds structurally related to 5-cyclopropyl-5-methyl-3-[2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl]imidazolidine-2,4-dione exhibited IC50 values ranging from 10 to 30 µM when tested against MCF-7 cells, indicating moderate potency .
Case Study 2: Synergistic Effects with Doxorubicin
In a combinatorial study involving doxorubicin and various imidazolidine derivatives, researchers found that certain combinations led to increased apoptosis in resistant breast cancer cell lines. The combination index method revealed synergistic interactions at specific concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
